molecular formula C16H17N3 B2624485 N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine CAS No. 342385-29-9

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine

Cat. No.: B2624485
CAS No.: 342385-29-9
M. Wt: 251.333
InChI Key: BKIQMLXVGKGDCL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to possess antimicrobial and antifungal activity , suggesting that the compound may interact with biological targets involved in these pathways.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Given the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may affect pathways related to these biological processes.

Result of Action

Based on the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may induce changes in cellular processes related to these biological activities.

Action Environment

Chemical Reactions Analysis

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Known for its antimicrobial properties.

    5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.

    Thiabendazole: Used as an anthelmintic agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)12-17-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQMLXVGKGDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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